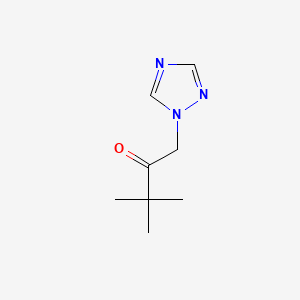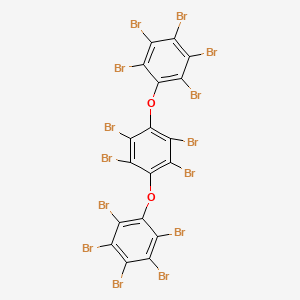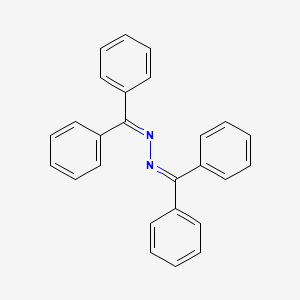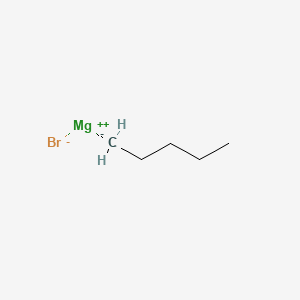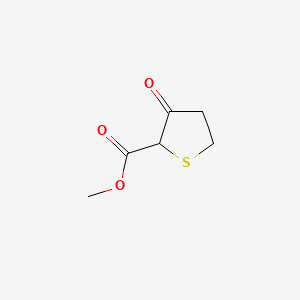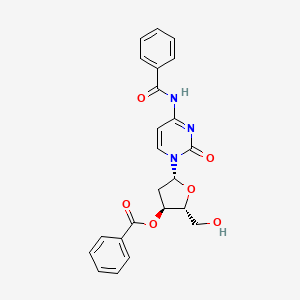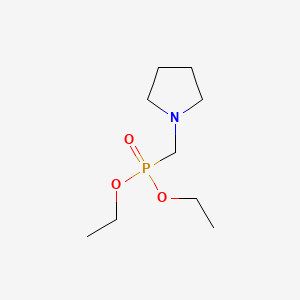
4-メトキシ-3-メチルベンズアルデヒド
概要
説明
4-Methoxy-3-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H10O2 3-Methyl-p-anisaldehyde . This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position, along with an aldehyde group (-CHO) at the first position. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and fragrances .
科学的研究の応用
4-Methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
作用機序
Target of Action
Benzaldehydes, in general, have been known to target cellular antioxidation systems .
Mode of Action
Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that benzaldehydes can affect the oxidative stress-response pathway .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which can inhibit fungal growth .
Action Environment
It’s known that the compound has a boiling point of 80-85 °c at 1 mmhg and a density of 1025 g/mL at 25 °C .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 4-methoxy-3-methylbenzene using the Vilsmeier-Haack reaction. This reaction typically involves the use of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-3-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 4-Methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like or .
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid mixture for nitration.
Major Products Formed:
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 4-Methoxy-3-methylbenzyl alcohol.
Substitution: 4-Methoxy-3-methyl-2-nitrobenzaldehyde.
類似化合物との比較
4-Methoxybenzaldehyde: Lacks the methyl group at the third position.
3-Methylbenzaldehyde: Lacks the methoxy group at the fourth position.
4-Hydroxy-3-methylbenzaldehyde: Has a hydroxyl group instead of a methoxy group at the fourth position.
Uniqueness: 4-Methoxy-3-methylbenzaldehyde is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-methoxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLBIQHZWFWSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186399 | |
| Record name | 3-Methyl-4-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32723-67-4 | |
| Record name | 4-Methoxy-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32723-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032723674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-4-anisaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH5G8E8NAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-3-methylbenzaldehyde in the synthesis of complex molecules?
A1: 4-Methoxy-3-methylbenzaldehyde serves as a crucial starting material in the multi-step synthesis of complex organic compounds. For instance, in the synthesis of saframycin analogs, it reacts with 1,4-diacetyl-2,5-piperazinedione to form a tricyclic lactam, which is further modified to obtain a key intermediate resembling the ABC ring system of saframycins and ecteinascidins. [] This highlights its utility in constructing intricate molecular frameworks.
Q2: How does 4-Methoxy-3-methylbenzaldehyde contribute to the development of novel catalytic systems?
A2: 4-Methoxy-3-methylbenzaldehyde acts as a precursor in the synthesis of ionic cobalt-salen complexes. [] These complexes are investigated for their catalytic activity in the copolymerization of carbon dioxide and propylene oxide, a reaction of significant interest for producing biodegradable polymers. The presence of 4-Methoxy-3-methylbenzaldehyde in the ligand structure allows for the introduction of ionic groups, potentially influencing the catalyst's activity and selectivity.
Q3: Are there any advantages to using 4-Methoxy-3-methylbenzaldehyde as a starting material in organic synthesis?
A3: Yes, research suggests that 4-Methoxy-3-methylbenzaldehyde possesses several advantages as a starting material. It is readily available, enabling straightforward procurement for research purposes. [] Additionally, the synthetic routes employing 4-Methoxy-3-methylbenzaldehyde often involve fewer steps compared to other starting materials, simplifying the synthesis process and potentially leading to higher overall yields of the desired products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

